1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride
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Overview
Description
1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride is a complex organic compound that features a pyrazole ring substituted with trimethyl groups and a sulfonyl group, linked to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation to introduce the trimethyl groups.
Sulfonylation: The trimethylpyrazole is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Diazepane Ring Formation: The sulfonylated pyrazole is then coupled with a diazepane precursor under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the diazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be explored for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound may find use in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The diazepane ring may interact with receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester
- 1,3,5-Trimethyl-1H-pyrazole-4-ylboronic acid
- Hydrazine-coupled pyrazoles
Uniqueness
1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride is unique due to the combination of its pyrazole and diazepane rings, along with the sulfonyl group. This structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S.2ClH/c1-9-11(10(2)14(3)13-9)18(16,17)15-7-4-5-12-6-8-15;;/h12H,4-8H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECRBEWAFLUICM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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